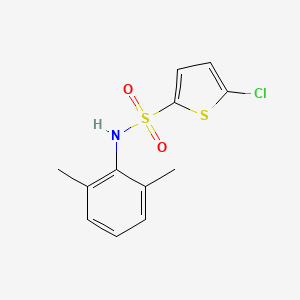
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: This compound is structurally similar and also exhibits anti-inflammatory properties.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Another related compound with potential therapeutic applications.
Uniqueness
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide stands out due to its unique thiophene ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO2S2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12ClNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3 |
InChI Key |
ADAWXBZUJJSRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



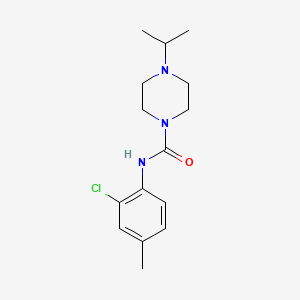
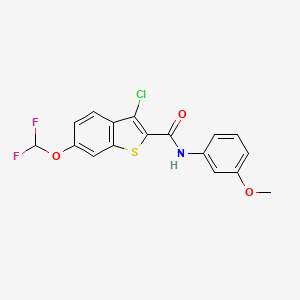
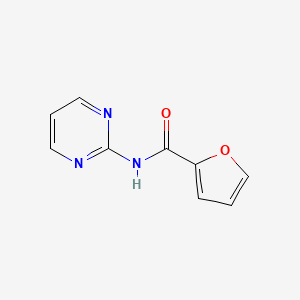
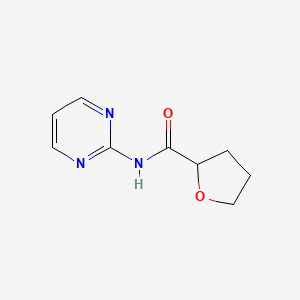
![1-(2-chlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10966832.png)
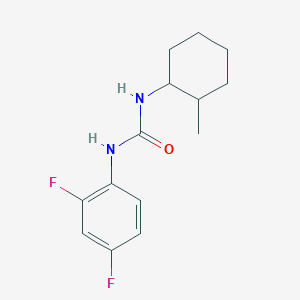
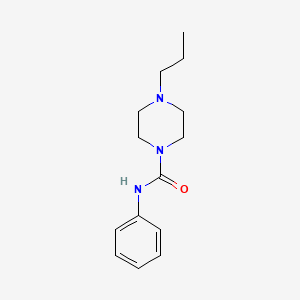
![1-(Prop-2-en-1-yl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10966863.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10966874.png)
![N-(2,3-dimethylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966889.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10966895.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966901.png)
![1-(2-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10966905.png)
